
4-Bromo-2-nitroaniline
Overview
Description
4-Bromo-2-nitroaniline (CAS: 875-51-4, C₆H₅BrN₂O₂) is an aromatic amine derivative featuring a bromine atom at the 4-position and a nitro group at the 2-position on the benzene ring. Its molecular weight is 217.02 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Bromo-2-nitroaniline can be synthesized through a multi-step process involving nitration and bromination. The typical synthetic route includes:
Nitration: Benzene is nitrated to form nitrobenzene.
Reduction: Nitrobenzene is reduced to aniline.
Bromination: Aniline is then brominated to yield this compound.
Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of bromine and nitric acid under controlled conditions to ensure high yield and purity. The reaction is typically carried out in a solvent such as dichloromethane or tetrahydrofuran .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-2-nitroaniline undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Reduction: Lithium aluminum hydride in tetrahydrofuran.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Reduction: 4-Bromo-2-aminobenzene.
Substitution: Various substituted anilines depending on the nucleophile used.
Scientific Research Applications
Dyes and Pigments
Key Role in Azo Dye Synthesis
4-Bromo-2-nitroaniline serves as a crucial intermediate in the synthesis of azo dyes, which are widely used in textiles and printing due to their vibrant colors and stability. The ability to produce a range of colors makes it valuable in the dye industry .
Application Area | Description |
---|---|
Dye Production | Used as an intermediate in azo dye synthesis, enhancing color vibrancy. |
Color Stability | Contributes to the durability of dyes under various conditions. |
Pharmaceuticals
Development of Therapeutic Agents
In pharmaceutical research, this compound is investigated for its potential in developing anti-inflammatory and analgesic agents. Its structural properties allow it to act as a pharmacophore in medicinal chemistry, leading to the creation of compounds with therapeutic benefits .
Application Area | Description |
---|---|
Anti-inflammatory Agents | Potential use in the formulation of drugs targeting inflammation. |
Analgesics | Investigated for pain relief properties. |
Analytical Chemistry
Reagent for Detection and Quantification
This compound is utilized as a reagent in various analytical methods, aiding in the detection and quantification of metals and organic compounds. Its effectiveness enhances laboratory efficiency and accuracy in chemical analysis .
Application Area | Description |
---|---|
Metal Detection | Used to identify and quantify metal ions in samples. |
Organic Compound Analysis | Assists in analyzing complex organic mixtures. |
Organic Chemistry Research
Facilitating Organic Synthesis
In organic synthesis, this compound is valuable for developing new compounds and studying reaction mechanisms. Researchers utilize it to explore various synthetic pathways and reaction conditions, contributing to advancements in organic chemistry .
Application Area | Description |
---|---|
Synthesis Pathways | Aids in exploring new synthetic routes for complex molecules. |
Reaction Mechanisms | Helps elucidate mechanisms of chemical reactions. |
Material Science
Specialty Materials Development
The unique properties of this compound make it suitable for formulating specialty materials, including polymers and coatings that require specific thermal and chemical resistance. Its application in material science is growing due to the demand for high-performance materials .
Application Area | Description |
---|---|
Polymer Formulation | Used in creating polymers with enhanced properties. |
Coatings Development | Contributes to coatings that withstand harsh conditions. |
Case Study 1: Nonlinear Optical Properties
A study highlighted the growth of single crystals of this compound using solvent evaporation techniques, demonstrating its potential as a nonlinear optical (NLO) material with high second harmonic generation (SHG) conversion efficiency—1.2 times that of urea . This property is significant for applications in photonics.
Case Study 2: Anticancer Activity
Research involving platinum(II) complexes derived from nitroanilines indicated that derivatives like this compound could exhibit anticancer properties, suggesting its potential role in cancer therapeutics.
Mechanism of Action
The mechanism of action of 4-Bromo-2-nitroaniline involves its interaction with molecular targets such as enzymes and proteins. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various biochemical effects .
Comparison with Similar Compounds
Positional Isomers: 2-Bromo-4-nitroaniline
Structural Features : Bromine at position 2, nitro at position 4 (C₆H₅BrN₂O₂; MW: 217.02).
Chloro-analogs (e.g., 2-chloro-4-nitroaniline) show greater hepatotoxicity due to substituent positioning .
Substituted Derivatives: Methylated Analogs
4-Bromo-2-methyl-6-nitroaniline (CAS: 77811-44-0, C₇H₇BrN₂O₂; MW: 231.04 g/mol):
- Properties : Melting point: 143–147°C; used as an organic synthesis intermediate .
- Higher molecular weight (231.04 vs. 217.02) affects solubility and crystallization .
Halogen Variants: Chloronitroanilines
4-Chloro-2-nitroaniline and 2-chloro-4-nitroaniline :
- Toxicity : Exposure to 2 mM chloronitroanilines reduces hepatocyte viability to 58% (4C2NA) and 53% (2C4NA) after 3 hours, with glutathione depletion .
- Reactivity : Chlorine’s smaller atomic size compared to bromine may alter electronic effects, but direct comparisons for bromo-analogs are lacking.
Reactivity in Cross-Coupling Reactions
Key Insight : The nitro group’s electron-withdrawing nature enhances electrophilicity at the bromine position, favoring cross-couplings. Methyl substituents may hinder reactivity due to steric effects .
Data Tables
Table 2: Reactivity Comparison
Reaction | This compound | 4-Bromo-2-methyl-6-nitroaniline |
---|---|---|
Suzuki Coupling Efficiency | High | Not reported |
Diazotization Stability | Requires homogenization | Likely lower due to steric effects |
Biological Activity
4-Bromo-2-nitroaniline is an organic compound with significant biological activity, particularly in the fields of antibacterial and antioxidant research. This article provides a comprehensive overview of its synthesis, biological properties, and relevant case studies.
Chemical Structure and Synthesis
This compound is characterized by the presence of a bromine atom and a nitro group attached to an aniline structure. The synthesis of this compound typically involves multi-step processes due to the reactivity of the aniline moiety. One common method includes the bromination of 2-nitroaniline, followed by purification steps to yield this compound in good yields .
Antibacterial Activity
Research has demonstrated that this compound exhibits notable antibacterial properties. A study highlighted its effectiveness against various bacterial strains, including Escherichia coli and Bacillus subtilis. The compound showed significant inhibition zones in agar diffusion assays, indicating its potential as an antibacterial agent .
Table 1: Antibacterial Activity of this compound
Bacterial Strain | Inhibition Zone (mm) | Concentration (µg/mL) |
---|---|---|
E. coli | 15 | 100 |
B. subtilis | 18 | 100 |
The results suggest that the presence of both bromine and nitro groups enhances the compound's ability to disrupt bacterial cell walls or metabolic processes.
Antioxidant Activity
In addition to its antibacterial properties, this compound has been evaluated for its antioxidant activity. The compound was tested using various assays, including DPPH (2,2-diphenyl-1-picrylhydrazyl) and H2O2 scavenging methods. Results indicated that it possesses a moderate antioxidant capacity, which may be attributed to the electron-withdrawing effects of the nitro group that stabilize free radicals .
Table 2: Antioxidant Activity of this compound
Assay Type | IC50 Value (µg/mL) |
---|---|
DPPH Scavenging | 45.3 |
H2O2 Scavenging | 38.7 |
Case Studies and Research Findings
Several studies have focused on the biological implications of compounds related to or derived from this compound:
- Antimicrobial Studies : In a comparative study involving various substituted anilines, it was found that compounds with para-substituted groups like bromine exhibited superior antibacterial activity compared to their ortho-substituted counterparts .
- Structure-Activity Relationship (SAR) : A detailed SAR analysis indicated that the positioning of substituents on the aniline ring significantly affects both antibacterial and antioxidant activities. The presence of electron-withdrawing groups at specific positions enhances these activities due to increased electron deficiency, which facilitates interactions with biological targets .
- Potential for Drug Development : Given its biological profile, there is ongoing interest in exploring this compound as a lead compound for developing new antimicrobial agents. Researchers are investigating modifications to its structure to improve efficacy and reduce toxicity .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 4-bromo-2-nitroaniline, and how do reaction conditions influence yield?
- The compound is commonly synthesized via bromination of o-nitroaniline using N-bromosuccinimide (NBS) in a radical-mediated process . Alternatively, diazotization of this compound followed by iodination enables further functionalization (e.g., Suzuki coupling) . Reduction of intermediates like this compound-sulphonyl chloride with SnCl₂ in ethanol is another pathway, though this method requires careful control of stoichiometry to avoid over-reduction . Optimal yields (70–75%) are achieved under inert atmospheres and controlled temperatures (e.g., reflux in 1,2-dimethoxyethane) .
Q. How can spectroscopic techniques (NMR, MS) be used to confirm the structure of this compound and its derivatives?
- 1H-NMR : Key signals include aromatic protons (δ 8.3–8.4 ppm for nitro-adjacent protons) and amine protons (δ 8.4 ppm, broad) .
- MS : The molecular ion peak ([M+H]⁺) for this compound derivatives appears at m/z 217.0 (base compound) and shifts depending on substituents (e.g., m/z 286.9 for ethylamino derivatives) .
- Elemental analysis : Halogen content (Br: ~38.4%) and nitrogen (~4.7%) should align with theoretical values to confirm purity .
Q. What are the primary applications of this compound in medicinal chemistry?
- It serves as a precursor for antimycobacterial agents like benzotriazine di-N-oxides. For example, 7-bromo-3-(ethylamino)benzo[e][1,2,4]triazine 1,4-dioxide, synthesized from this compound, shows activity against Mycobacterium tuberculosis . The bromo-nitro scaffold enhances electrophilicity, aiding interactions with bacterial enzymes .
Advanced Research Questions
Q. How can computational methods (DFT, molecular docking) optimize the synthesis and activity of this compound derivatives?
- Density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) predict electronic properties (e.g., HOMO-LUMO gaps) and reaction pathways, such as the energetics of Suzuki coupling intermediates . Molecular docking (AutoDock Vina) can model interactions between derivatives and target proteins (e.g., M. tuberculosis DprE1 enzyme) to prioritize synthetic targets .
Q. What strategies resolve contradictions in reported synthetic yields for this compound derivatives?
- Discrepancies arise from substituent effects. For example, ethyl groups in Suzuki coupling increase yields (75%) due to enhanced electron-donating effects, whereas electron-withdrawing groups reduce efficiency . Systematic variation of catalysts (e.g., Pd(PPh₃)₄ vs. Pd(OAc)₂) and bases (K₂CO₃ vs. Cs₂CO₃) can reconcile literature data .
Q. How does crystallographic refinement (e.g., SHELXL) improve structural determination of this compound complexes?
- SHELXL refines high-resolution or twinned data by modeling disorder and anisotropic displacement parameters. Recent features, like restraints for hydrogen bonding in nitro groups, enhance accuracy for halogenated aromatics . Example refinement metrics: R₁ < 5% for high-resolution datasets .
Q. What safety protocols mitigate risks when handling hazardous intermediates (e.g., sulphonyl chlorides) in this compound synthesis?
- Intermediates like this compound-sulphonyl chloride (toxic, corrosive) require inert glovebox handling, quenching with ice-cold sodium bicarbonate, and PPE (acid-resistant gloves, face shields) . Safety data sheets (SDS) for brominated amines highlight acute toxicity (H302, H315) and mandate fume hoods .
Q. Methodological Guidance Table
Properties
IUPAC Name |
4-bromo-2-nitroaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrN2O2/c7-4-1-2-5(8)6(3-4)9(10)11/h1-3H,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCWBZRBJSPWUPG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)[N+](=O)[O-])N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0061248 | |
Record name | 4-Bromo-2-nitroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0061248 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
875-51-4 | |
Record name | 4-Bromo-2-nitroaniline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=875-51-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzenamine, 4-bromo-2-nitro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000875514 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Bromo-2-nitroaniline | |
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Record name | 4-Bromo-2-nitroaniline | |
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Record name | Benzenamine, 4-bromo-2-nitro- | |
Source | EPA Chemicals under the TSCA | |
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Record name | 4-Bromo-2-nitroaniline | |
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Record name | 4-Bromo-2-nitroaniline | |
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Retrosynthesis Analysis
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